3,3-Dimethoxybutan-2-ol

Description

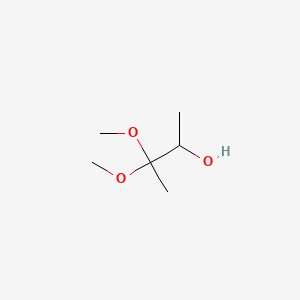

Structure

3D Structure

Properties

CAS No. |

2371-17-7 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

3,3-dimethoxybutan-2-ol |

InChI |

InChI=1S/C6H14O3/c1-5(7)6(2,8-3)9-4/h5,7H,1-4H3 |

InChI Key |

DXWNUMKRJFXZMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethoxybutan 2 Ol

Alkylation Reactions Utilizing Acetal (B89532) Derivatives

One de novo strategy involves the use of acetal derivatives as key building blocks. Acetals can be employed as alkylating agents in the presence of a Lewis acid catalyst. sioc-journal.cn This approach could potentially be used to construct the carbon framework of 3,3-dimethoxybutan-2-ol. For example, a suitable nucleophile could be reacted with an electrophilic acetal fragment to form the desired carbon-carbon bond.

Strategies Involving Hydroxycarbonyl (B1239141) Precursors and Acetalization

Another versatile de novo approach begins with hydroxycarbonyl precursors. These molecules contain both a hydroxyl group and a carbonyl group, which can be strategically manipulated. The synthesis could involve the protection of the hydroxyl group, followed by the formation of the dimethoxy acetal at the carbonyl position. Subsequent deprotection of the alcohol would yield the target compound. The acetalization step is typically carried out by treating the carbonyl compound with an alcohol in the presence of an acid catalyst. organic-chemistry.org Various catalysts, including perchloric acid on silica (B1680970) gel and zirconium tetrachloride, have been shown to be effective for this transformation. organic-chemistry.org

This strategy allows for the synthesis to begin from simpler, more readily available starting materials and provides multiple points for modification and control over the final structure.

Reactivity and Mechanistic Investigations of 3,3 Dimethoxybutan 2 Ol

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group in 3,3-dimethoxybutan-2-ol is a primary site for various chemical modifications, including oxidation, esterification, and dehydration. These reactions are fundamental in converting the alcohol into other important functional groups such as ketones, esters, and alkenes.

Stereospecific Oxidation Reactions to Carbonyl Compounds

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3,3-dimethoxybutan-2-one, is a crucial transformation. Achieving stereospecificity in such reactions is of significant interest, particularly when dealing with chiral substrates. While specific studies on the stereospecific oxidation of this compound are not extensively documented, the oxidation of β-alkoxy alcohols and related systems provides valuable insights into the expected reactivity.

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. The choice of reagent often dictates the reaction conditions and the compatibility with other functional groups present in the molecule. For a compound like this compound, milder oxidation conditions are generally preferred to avoid potential side reactions involving the acid-sensitive acetal (B89532) group.

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Comments |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Mild and selective for primary and secondary alcohols. |

| Pyridinium dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Similar to PCC, can be used for less acidic conditions. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C) | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | Mild, neutral conditions, good for sensitive substrates. |

The stereochemical outcome of the oxidation of a chiral alcohol like this compound would result in the loss of the stereocenter at the alcohol carbon, leading to the formation of an achiral ketone. However, in cases where the starting material is a specific enantiomer, the efficiency of the oxidation without racemization or other side reactions is a key consideration. Studies on the oxidation of other chiral secondary alcohols often focus on maintaining the stereointegrity of adjacent chiral centers, which is not directly applicable here but highlights the importance of controlled reaction conditions.

Esterification and Etherification Studies

Esterification of the secondary alcohol in this compound can be achieved through various methods, with the Fischer-Speier esterification being a classic approach. numberanalytics.com This reaction typically involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.com The equilibrium of the reaction can be shifted towards the product by removing water, often through azeotropic distillation. scienceready.com.au

Table 2: Catalysts and Conditions for Esterification of Alcohols

| Method | Catalyst | Conditions | Advantages |

| Fischer-Speier | Concentrated H₂SO₄, HCl | Refluxing with excess carboxylic acid or alcohol | Simple, inexpensive reagents. numberanalytics.com |

| Steglich | Dicyclohexylcarbodiimide (DCC), 4-DMAP | Room temperature, aprotic solvent | Mild conditions, suitable for sensitive substrates. numberanalytics.com |

| Acyl Chlorides/Anhydrides | Pyridine or other base | Often at 0 °C to room temperature | High reactivity, often proceeds to completion. |

| Ionic Liquids | e.g., [EMIM]OAc | 80-110 °C, O₂ atmosphere | Metal-free conditions, catalyst can be recycled. nih.gov |

The steric hindrance around the secondary alcohol in this compound, due to the adjacent bulky geminal dimethoxy group, might influence the rate of esterification. In such cases, the use of more reactive acylating agents like acyl chlorides or anhydrides, or the application of methods like the Steglich esterification, can be more effective. numberanalytics.com Etherification, the formation of an ether from the alcohol, can also be accomplished, typically under basic conditions using a Williamson ether synthesis approach, where the alcohol is first deprotonated to form an alkoxide, followed by reaction with an alkyl halide.

Dehydration Pathways and Olefin Formation

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism. Protonation of the hydroxyl group by a strong acid, such as concentrated sulfuric acid, leads to the formation of a good leaving group (water). Departure of the water molecule results in a secondary carbocation intermediate.

A key feature in the dehydration of structurally similar alcohols, such as 3,3-dimethylbutan-2-ol, is the rearrangement of the initially formed carbocation to a more stable carbocation. doubtnut.comdoubtnut.com In the case of this compound, the secondary carbocation at C-2 is likely to undergo a 1,2-hydride shift or a 1,2-methoxide shift. However, a 1,2-methyl shift from the adjacent quaternary carbon, as seen in the dehydration of 3,3-dimethylbutan-2-ol, is also a plausible pathway, leading to a more substituted and stable tertiary carbocation. doubtnut.comdoubtnut.com

Subsequent elimination of a proton from an adjacent carbon atom would then yield a mixture of alkenes. The major product would be predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product. chemguide.co.uk For instance, if a 1,2-methyl shift occurs, the resulting tertiary carbocation would lead to the formation of 2,3-dimethoxybut-2-ene and 2,3-dimethoxybut-1-ene.

Reactions of the Geminal Dimethoxy (Acetal) Group

The geminal dimethoxy group in this compound is an acetal functionality. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This reactivity allows for the selective deprotection of this group to reveal a ketone functionality.

Acid-Catalyzed Hydrolysis to Carbonyls

The acid-catalyzed hydrolysis of the geminal dimethoxy group in this compound regenerates the corresponding ketone, which in this case would be 3-hydroxy-3-methylbutan-2-one, after tautomerization. The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst. osti.gov This is followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and subsequent elimination of a second molecule of methanol leads to the formation of the ketone.

The kinetics of acid-catalyzed hydrolysis of acetals are influenced by factors such as the structure of the acetal, the strength of the acid catalyst, and the temperature. copernicus.org Generally, the presence of electron-donating groups can stabilize the intermediate carbocation, potentially increasing the rate of hydrolysis, while steric hindrance can impede the approach of the nucleophile (water).

Transacetalization Reactions with Various Alcohols

Transacetalization is a reaction in which an existing acetal reacts with a different alcohol in the presence of an acid catalyst to form a new acetal. This process is reversible and can be driven to completion by using a large excess of the new alcohol or by removing the original alcohol (in this case, methanol) from the reaction mixture.

The transacetalization of this compound with diols, such as ethylene (B1197577) glycol or propylene (B89431) glycol, can be used to form cyclic acetals. This reaction is particularly useful for protecting the ketone functionality in a more robust form than the acyclic dimethyl acetal. The mechanism is similar to that of hydrolysis, but instead of water, the new alcohol acts as the nucleophile. scielo.br Research on the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane (B42991) using zeolite catalysts has shown that solid acid catalysts can be effectively used under mild conditions. scielo.br This suggests that similar heterogeneous catalysts could be employed for the transacetalization of this compound, offering potential advantages in terms of catalyst separation and reuse.

Stereochemical Control in Subsequent Reactions of this compound

Detailed research findings on the use of this compound to control stereochemistry in its subsequent reactions are sparse in readily available scientific literature. The compound is a chiral alcohol, possessing a stereocenter at the C-2 position, which theoretically allows it to serve as a chiral precursor or auxiliary. However, extensive studies detailing its application in inducing diastereoselectivity or enantioselectivity appear to be limited.

In principle, the stereochemistry of this compound can influence the outcome of reactions in several ways. The hydroxyl group can be used as a handle for derivatization, and the existing stereocenter can direct the formation of new stereocenters. This is a common strategy in asymmetric synthesis. For a reaction to proceed with retention of configuration, the bonds to the stereocenter must not be broken during the chemical transformation. askfilo.com

One of the key challenges in documenting the stereochemical influence of this specific compound is the prevalence of research on its ketone analog, 3,3-dimethoxybutan-2-one, and the use of the related (2S,3S)-2,3-dimethoxybutane-2,3-diol as a chiral protecting group for diols in other molecules. nih.govacs.orgub.edumdpi.com These related compounds are often involved in stereoselective synthesis, but this does not directly describe the reactivity of this compound itself. For instance, the (2S,3S)-2,3-dimethoxybutane-2,3-diyldioxy protecting group is used to control the stereochemistry in the synthesis of complex molecules like aminocyclitols. nih.govmdpi.com

While the potential for stereochemical control exists, the lack of specific published research with detailed experimental data, such as diastereomeric ratios or enantiomeric excesses for reactions starting from this compound, prevents a thorough analysis and the creation of detailed data tables on this topic at this time. Further investigation into specialized chemical literature would be necessary to uncover more specific examples and data.

Analytical Methodologies for the Structural and Purity Assessment of 3,3 Dimethoxybutan 2 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in piecing together the molecular puzzle of 3,3-Dimethoxybutan-2-ol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D-NMR) techniques are employed to map out the complete carbon-hydrogen framework.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. thermofisher.comdocbrown.info The ¹³C NMR spectrum reveals the number of unique carbon environments. Protons on carbons adjacent to oxygen atoms, such as in alcohols and ethers, are shifted downfield in the ¹H NMR spectrum, typically appearing in the 3.4 to 4.5 ppm range. pressbooks.publibretexts.orgopenstax.org Similarly, the carbon atoms bonded to oxygen in ethers and alcohols exhibit a downfield shift in the ¹³C NMR spectrum, generally absorbing in the 50 to 80 ppm range. libretexts.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the molecule, while HSQC correlates directly bonded carbon and hydrogen atoms, allowing for unambiguous assignment of all signals in the ¹H and ¹³C spectra. researchgate.net

Chiral Shift Reagents: Given that this compound possesses two chiral centers, determining the absolute configuration and enantiomeric purity is crucial. Chiral Shift Reagents (CSRs), typically lanthanide complexes, can be used for this purpose. youtube.com These reagents form diastereomeric complexes with the chiral alcohol, leading to separate NMR signals for the enantiomers. acs.orgacs.org The magnitude of the induced shifts can provide information for assigning the absolute stereochemistry. acs.orgacs.org Another approach involves derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters which can be distinguished by NMR. researchgate.net

Below is a table of predicted NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |

| CH ₃-CH(OH) | ~1.1-1.2 | ~15-20 | Doublet |

| CH₃-CH (OH) | ~3.6-3.8 | ~70-75 | Quartet |

| C(OH ) | Variable (typically 2-5) | - | Singlet (broad) |

| (CH ₃)₂-O-C | ~1.2-1.3 | ~20-25 | Singlet |

| C-O-CH ₃ | ~3.2-3.4 | ~50-55 | Singlet |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. missouri.edu For this compound (C₆H₁₄O₃), the exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edumsu.edu

The monoisotopic mass of C₆H₁₄O₃ is calculated to be 134.0943 g/mol . nih.govchemexper.com HRMS analysis can confirm this mass with high precision (typically to within 5 ppm), which validates the molecular formula and distinguishes it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of a methoxy (B1213986) group (-OCH₃) or a water molecule (-H₂O) would be expected fragmentation pathways for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| Exact Monoisotopic Mass | 134.094295 Da |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the key absorptions would be a broad O-H stretching band for the alcohol group (around 3200-3600 cm⁻¹) and C-O stretching bands for the alcohol and ether functionalities in the 1050-1150 cm⁻¹ region. pressbooks.pubopenstax.orgalmerja.com The presence of the O-H band is a strong indicator of the alcohol group, while the C-O stretches confirm the ether linkages. spectroscopyonline.com

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (Broad) | Weak |

| Alkane (C-H) | Stretching | 2850-3000 | 2850-3000 |

| Ether/Alcohol (C-O) | Stretching | 1050-1150 (Strong) | Moderate |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are paramount for separating this compound from any impurities or starting materials and for resolving its different stereoisomers.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. purdue.educloudfront.net this compound is sufficiently volatile to be analyzed by GC, making it an excellent method for assessing its purity. peakscientific.com A sample is vaporized and carried by an inert gas through a column containing a stationary phase. 50megs.com Separation is based on the differential partitioning of components between the mobile and stationary phases.

For the analysis of alcohols, polar capillary columns (e.g., those with a polyethylene glycol or a modified polysiloxane stationary phase) are often used. cloudfront.net A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for separating non-volatile compounds and, crucially, for resolving stereoisomers. Since this compound has two stereocenters, it can exist as two pairs of enantiomers (diastereomers). HPLC is indispensable for separating these diastereomeric pairs.

There are two primary strategies for resolving stereoisomers by HPLC:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The sample is passed through an HPLC column packed with a chiral stationary phase. researchgate.netphenomenex.com The diastereomers of this compound will interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. phenomenex.comoup.com

Indirect Separation via Derivatization: In this method, the mixture of stereoisomers is reacted with an enantiomerically pure chiral derivatizing agent to form new diastereomeric compounds (e.g., diastereomeric esters). nih.govresearchgate.nettcichemicals.com These newly formed diastereomers have different physical properties and can often be separated on a standard, non-chiral stationary phase (like silica (B1680970) gel) using normal-phase HPLC. nih.govnih.gov After separation, the original alcohol enantiomers can be recovered by cleaving the chiral auxiliary. tcichemicals.com

Theoretical and Computational Chemistry Studies on 3,3 Dimethoxybutan 2 Ol

Electronic Structure and Conformational Analysis

The spatial arrangement of atoms (conformation) and the distribution of electrons (electronic structure) are fundamental to a molecule's properties. Computational methods can predict the most stable conformations and provide insights into the molecule's chemical nature.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. acs.org It is particularly effective for calculating the ground-state properties of molecules. In DFT, the properties of a molecule are determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger molecules. nih.gov

For 3,3-Dimethoxybutan-2-ol, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to perform a full geometry optimization. nih.gov This process finds the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable minimum is reached. The resulting data provides a detailed picture of the molecule's three-dimensional structure. Furthermore, these calculations yield important electronic properties such as total energy, orbital energies (HOMO and LUMO), and the dipole moment, which are crucial for understanding its reactivity and intermolecular interactions.

Illustrative Ground State Properties of this compound (DFT/B3LYP)

| Property | Predicted Value |

| Total Energy | (Exemplary value, e.g., -425.123 Hartrees) |

| HOMO Energy | (Exemplary value, e.g., -0.245 Hartrees) |

| LUMO Energy | (Exemplary value, e.g., +0.051 Hartrees) |

| Dipole Moment | (Exemplary value, e.g., 2.15 Debye) |

| C-O (ether) Bond Length | ~1.41 Å |

| C-O (alcohol) Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C Bond Length | ~1.53 - 1.54 Å |

| C-O-C Bond Angle | ~111° |

| C-C-O Bond Angle | ~109° |

Note: The values in this table are illustrative and based on typical results for similar small organic molecules, as specific published data for this compound is not available.

Ab initio (Latin for "from the beginning") molecular orbital theory is a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wiley-vch.de These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation to determine the molecule's wave function and energy. irdg.org While computationally more demanding than DFT, ab initio methods can provide highly accurate results, especially when electron correlation effects are properly included (as in MP2). nih.gov

These methods are used to calculate a wide range of energetic and geometrical parameters. For this compound, an ab initio approach would involve optimizing the molecular geometry to find stable conformers and calculating their relative energies. This allows for the identification of the most likely shapes the molecule will adopt. The calculations also provide precise values for bond lengths and angles, which can be compared with experimental data if available.

Illustrative Energetic and Geometrical Parameters for this compound (MP2/aug-cc-pVTZ)

| Parameter | Predicted Value |

| Relative Conformational Energy | (Exemplary value, e.g., 0 - 5 kcal/mol) |

| Rotational Barriers | (Exemplary value, e.g., 3 - 6 kcal/mol) |

| C-O Bond Length | ~1.42 Å |

| C-C Bond Length | ~1.53 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C Bond Angle | ~110° |

| H-O-C Bond Angle | ~108° |

Note: The values in this table are illustrative and based on typical results for similar small organic molecules, as specific published data for this compound is not available. researchgate.netresearchgate.netnist.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. aip.orgnih.gov

For this compound, MD simulations can be performed by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol (B129727), or chloroform). rsc.org The simulation would track the trajectory of every atom over a period of nanoseconds or longer. Analysis of these trajectories reveals how the solvent influences the conformational preferences of the molecule. For instance, in a polar protic solvent like water, the hydroxyl and methoxy (B1213986) groups of this compound would be expected to form hydrogen bonds with solvent molecules, which could stabilize certain conformations over others. aip.orgacs.org In contrast, in a nonpolar solvent, intramolecular interactions might become more dominant. These simulations can quantify properties like the radial distribution function (to see how solvent molecules arrange around the solute) and the lifetime of hydrogen bonds. rsc.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is an essential tool for predicting and interpreting spectroscopic data. It can also be used to explore the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with good accuracy. researchgate.net For this compound, a frequency calculation following geometry optimization would yield a set of vibrational modes and their corresponding IR intensities. researchgate.net This information can be used to generate a theoretical IR spectrum, which can aid in the interpretation of experimental spectra by assigning specific peaks to particular molecular motions, such as O-H stretching, C-H stretching, and C-O stretching. acs.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule. researchgate.netacs.org These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structure elucidation. nih.govnih.gov

Furthermore, computational methods can be used to map out potential reaction pathways for this compound. Common reactions for alcohols include dehydration to form an alkene and oxidation to form a ketone. libretexts.orgbritannica.comyoutube.com By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the activation energy for a given reaction. rsc.orgacs.org This allows for the prediction of the most favorable reaction mechanism. For example, the dehydration of this compound could be studied to determine whether it proceeds via an E1 or E2 mechanism and to predict the structure of the resulting alkene. libretexts.orgrsc.org

Applications and Synthetic Utility of 3,3 Dimethoxybutan 2 Ol

Role as a Building Block in Complex Organic Synthesis

Organic building blocks are fundamental molecules that chemists utilize to construct more complex structures. nih.gov For 3,3-Dimethoxybutan-2-ol to be considered a valuable building block, it would need to possess reactive functional groups that allow for predictable and efficient bond formation. The key functional groups in this molecule are a secondary alcohol and an acetal (B89532).

While there is no specific literature detailing the use of this compound as a building block, one could hypothesize its potential reactivity based on these functional groups. The secondary alcohol could undergo oxidation to the corresponding ketone (3,3-Dimethoxybutan-2-one), esterification, or etherification. The acetal group is generally stable under basic and neutral conditions but is sensitive to acid, which would hydrolyze it to a ketone and methanol (B129727). This dual functionality could, in theory, allow for sequential reactions, but no published examples of such a strategy with this specific molecule have been identified.

Dioxane derivatives are a class of heterocyclic compounds with a six-membered ring containing two oxygen atoms. Certain diols and their equivalents can serve as precursors to dioxanes through cyclization reactions. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has been reported as a stable precursor to 2,3-dimethylene-1,4-dioxane, which can participate in cycloaddition reactions. harvard.edusigmaaldrich.commdpi.comharvard.edu

However, there is no available evidence to suggest that this compound is used as a precursor for dioxane derivatives. The structure of this compound, being a mono-alcohol, does not lend itself directly to the formation of a 1,4-dioxane (B91453) ring, which typically requires a 1,2- or 1,4-diol. While it could potentially be a precursor to a substituted 1,3-dioxane (B1201747) through reaction with a carbonyl compound, no such applications are documented in the scientific literature.

Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which is crucial in medicinal chemistry and materials science. nih.govwikipedia.orgsigmaaldrich.comsynarchive.comlibretexts.org Chiral molecules are often used as starting materials or intermediates to control the stereochemical outcome of a reaction sequence.

This compound is a chiral molecule, as the carbon atom bearing the hydroxyl group is a stereocenter. This intrinsic chirality suggests that it could, in principle, be used as a chiral intermediate in total synthesis. However, a thorough review of the literature reveals no published total syntheses that utilize this compound as an intermediate. Its potential in this area remains unexplored and undocumented.

Potential as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemistry of a reaction, after which it is removed. Chiral ligands are used to create chiral metal complexes that can catalyze enantioselective reactions. Both are important tools in asymmetric synthesis.

The chiral nature of this compound makes it a theoretical candidate for development into a chiral auxiliary or a precursor for a chiral ligand. The hydroxyl group could be used to attach the molecule to a substrate, and the stereocenter could then influence the stereochemical course of a subsequent reaction. Similarly, the oxygen atoms of the alcohol and methoxy (B1213986) groups could potentially coordinate to a metal center, forming a chiral ligand. Despite this theoretical potential, there are no reports in the scientific literature of this compound being used in either of these capacities.

Applications in Acetal-Based Protecting Group Strategies

Protecting groups are used in organic synthesis to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is being modified. wikipedia.org Acetals are commonly used as protecting groups for carbonyls (aldehydes and ketones) and diols.

The acetal group within this compound is a key feature of its structure. However, this molecule is not itself a protecting group. Rather, it contains a protected ketone functionality. A related concept is the use of diols to form cyclic acetal protecting groups. For example, a protecting group derived from 2,3-dimethoxy-2,3-butanediol has been used in the synthesis of O-GlcNAcase inhibitors. nih.gov This highlights the utility of related dimethoxy diol structures in protection strategies.

There is no evidence to suggest that this compound is used in acetal-based protecting group strategies. The presence of the free hydroxyl group would likely interfere with many reactions where the acetal is intended to be a stable protecting group.

Conclusion and Future Research Perspectives for 3,3 Dimethoxybutan 2 Ol

Summary of Current Understanding and Limitations

3,3-Dimethoxybutan-2-ol is a chemical compound whose presence in scientific literature and chemical databases is notably scarce. A comprehensive survey of academic and research materials reveals a significant lack of dedicated studies on its synthesis, chemical properties, reactivity, and potential applications. The majority of available information pertains to its ketone analog, 3,3-Dimethoxybutan-2-one, which is a well-documented compound used as a solvent, a reagent in organic synthesis, and in the fragrance and pharmaceutical industries. guidechem.com

This informational void represents a primary limitation in our current understanding of this compound. Without empirical data, any discussion of its characteristics is largely speculative and based on the predicted behavior of its functional groups—a secondary alcohol and a geminal diether (specifically, a ketal formed from butane-2,3-dione and methanol). The atmospheric degradation of the structurally similar but distinct compound, 3,3-dimethyl-2-butanol (B106058), has been a subject of study, but this provides only a tangential glimpse into the potential atmospheric chemistry of this compound. copernicus.org

The absence of established synthetic routes is a major hurdle. While one might hypothesize its formation through the reduction of 3,3-Dimethoxybutan-2-one, the specifics of such a reaction, including suitable reagents, reaction conditions, and potential yields, remain uninvestigated. Similarly, its physical properties, such as boiling point, melting point, and solubility, have not been experimentally determined. The following table provides a comparison with its more researched ketone counterpart, highlighting the gaps in our knowledge.

| Property | This compound | 3,3-Dimethoxybutan-2-one |

| Molecular Formula | C₆H₁₄O₃ | C₆H₁₂O₃ |

| Molecular Weight | 134.17 g/mol (calculated) | 132.16 g/mol |

| Boiling Point | Not available | 145-146 °C |

| Density | Not available | 0.987 g/mL at 25 °C |

| CAS Number | Not available | 21983-72-2 |

This table is interactive. Hover over the cells for more information.

Identification of Promising Avenues for Future Academic Investigation

The current lack of information on this compound presents a fertile ground for foundational chemical research. Several promising avenues for academic investigation can be identified:

Development of Synthetic Methodologies: A primary focus should be the development and optimization of synthetic routes to produce this compound. A logical starting point would be the selective reduction of 3,3-Dimethoxybutan-2-one. Research in this area could explore various reducing agents to achieve high yields and purity, and could also investigate stereoselective synthesis to produce specific enantiomers of this compound, which could have unique properties and applications.

Characterization and Physicochemical Profiling: Once synthesized, a thorough characterization of the compound is essential. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, as well as the determination of its key physicochemical properties. This foundational data is a prerequisite for any further research.

Exploration of Reactivity: The reactivity of the hydroxyl and dimethoxy functional groups in this compound should be systematically investigated. Studies could explore its behavior in oxidation, esterification, and etherification reactions. A particularly interesting area of investigation would be the stability of the geminal diether in acidic and basic conditions, and its potential use as a protecting group that can be removed under specific conditions.

Computational and Theoretical Studies: In parallel with experimental work, computational modeling can be employed to predict the properties and reactivity of this compound. Quantum chemical calculations could provide insights into its molecular structure, vibrational frequencies, and reaction mechanisms, guiding future experimental design.

Broader Implications in Organic Chemistry and Material Science

While currently a chemical curiosity, the study of this compound could have broader implications for several fields:

Organic Chemistry: As a bifunctional molecule, this compound could serve as a versatile building block in organic synthesis. Its protected ketone functionality (the geminal diether) and its reactive alcohol group could allow for selective chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules. The development of synthetic routes to and from this compound would add to the toolbox of synthetic organic chemists.

Material Science: The potential for this compound to be used as a monomer in polymerization reactions is an intriguing possibility. The hydroxyl group could be functionalized to allow for its incorporation into polyester or polyurethane chains. The presence of the dimethoxy groups could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or polarity.

Solvent Chemistry: Given that its ketone analog is used as a solvent, it would be valuable to investigate the solvent properties of this compound. Its ability to engage in hydrogen bonding (due to the hydroxyl group) in addition to its polar diether component could make it a useful solvent for a range of chemical reactions or formulations.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3,3-Dimethoxybutan-2-ol in laboratory settings?

- Methodology :

- Ventilation : Ensure adequate fume hood ventilation to avoid vapor inhalation, as recommended for similar alcohols (e.g., 3-Methoxy-1,2-propanediol) .

- PPE : Use nitrile gloves, lab coats, and chemical splash goggles. Eye wash stations and safety showers must be accessible, as outlined for 1-(Diethylamino)butan-2-ol .

- Waste Disposal : Segregate waste and consult institutional guidelines for disposal of methoxylated alcohols, similar to protocols for 3-Methoxy-1,2-propanediol .

Q. How can researchers resolve discrepancies in reported boiling points for this compound?

- Methodology :

- Standardized Measurements : Use dynamic boiling point determination methods under controlled pressure (e.g., ebulliometry), as applied to 3,3-Dimethylbutan-2-ol (Tboil: 393–401 K) .

- Data Validation : Cross-reference with thermodynamic databases (e.g., NIST) that provide phase-change data validated by multiple techniques (e.g., gas chromatography, differential scanning calorimetry) .

Advanced Research Questions

Q. What experimental strategies are effective for characterizing the reaction thermochemistry of this compound in nucleophilic substitutions?

- Methodology :

- Gas-Phase Studies : Employ mass spectrometry to measure ion-molecule reaction enthalpies (ΔrH°), as done for 3,3-Dimethylbutan-2-ol (ΔrH° = 120 ± 12 kJ/mol for anion adducts) .

- Solvent Effects : Use calorimetry to compare solution-phase vs. gas-phase energetics, accounting for hydrogen-bonding interactions observed in methoxylated analogs .

Q. How can conflicting spectroscopic data (e.g., IR vs. mass spectra) be reconciled when analyzing this compound?

- Methodology :

- Multi-Technique Validation : Combine IR spectroscopy (C-O stretch at ~1100 cm<sup>−1</sup>) with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]<sup>+</sup> for 3,3-Dimethylbutan-2-ol: m/z 103.1) .

- Computational Modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational modes for methoxy groups .

Contradiction Analysis

- Thermochemical Data Variability : For 3,3-Dimethylbutan-2-ol, ΔrH° values vary due to experimental conditions (e.g., pressure, ionization techniques). To mitigate, use standardized protocols and report uncertainties .

- Safety Classification : While some alcohols (e.g., 1-(Diethylamino)butan-2-ol) lack GHS hazard data, assume methoxylated analogs require precautions against flammability and irritation .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.